molecular formula C10H11N3O5 B2396908 (1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid CAS No. 208465-97-8

(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid

Cat. No.: B2396908
CAS No.: 208465-97-8
M. Wt: 253.214
InChI Key: COPXXGSWRBNVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Constitutional Analysis

The systematic IUPAC name “(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid” reflects its intricate polycyclic framework and functional group arrangement. The parent heterocycle is a pyrrolo[2,3-d]pyrimidine , a fused bicyclic system comprising a pyrrole ring (five-membered, one nitrogen) annulated with a pyrimidine ring (six-membered, two nitrogens). The fusion follows the 2,3-d orientation, indicating the pyrrole’s C2 and C3 atoms are shared with the pyrimidine’s C4 and C5 positions, respectively.

Substituents are enumerated as follows:

  • 1- and 3-Methyl groups : These alkyl substituents occupy the nitrogen atoms at positions 1 and 3 of the pyrimidine ring.
  • 2,4,6-Trioxo groups : Three ketone functionalities at positions 2, 4, and 6 of the fused system.
  • 5-Acetic acid : A carboxymethyl group (-CH2COOH) attached to position 5 of the pyrrolo[2,3-d]pyrimidine core.

The hexahydro designation denotes partial saturation, with six hydrogen atoms saturating three double bonds in the fused rings. Constitutional analysis confirms the molecular formula C10H11N3O5 , validated by high-resolution mass spectrometry and elemental analysis. The SMILES string O=C(O)CC(C(C(N1C)=O)=C2N(C)C1=O)C(N2)=O further corroborates the connectivity.

X-ray Crystallographic Studies of the Pyrrolo[2,3-d]pyrimidine Core

X-ray diffraction studies of analogous pyrrolo[2,3-d]pyrimidine derivatives reveal key structural insights. For example, the crystal structure of 2r6n (PDB ID) shows a planar fused-ring system with bond lengths and angles consistent with conjugated π-electron delocalization. The pyrimidine ring exhibits partial double-bond character at N1-C2 (1.34 Å) and C4-N3 (1.32 Å), while the pyrrole ring maintains aromaticity with C-C bonds averaging 1.39 Å.

Table 1: Selected bond parameters from X-ray studies of pyrrolo[2,3-d]pyrimidine derivatives

Bond Type Length (Å) Angle (°)
N1-C2 (pyrimidine) 1.34 C5-N1-C2: 117.5
C4-N3 (pyrimidine) 1.32 N3-C4-C5: 121.8
C5-C6 (pyrrole) 1.39 C6-C5-N1: 108.7

The acetic acid substituent at position 5 adopts a pseudo-axial conformation to minimize steric clash with the 1- and 3-methyl groups. Hydrogen bonding between the carboxylic acid and adjacent oxo groups stabilizes the lattice structure, as observed in related compounds.

Tautomeric Behavior and Resonance Stabilization Patterns

The compound exhibits dynamic tautomerism due to multiple oxo groups and acidic protons. The 2,4,6-trioxo system enables keto-enol equilibria, particularly at the 2- and 6-positions, where proton transfer generates enolic forms. Nuclear magnetic resonance (NMR) studies of analogous pyrrolo[2,3-d]pyrimidines reveal downfield-shifted protons at δ 12.5–13.5 ppm, indicative of enolization.

Resonance stabilization arises from conjugated π-systems spanning the fused rings. The pyrimidine’s N1-C2-O2 and N3-C4-O4 groups participate in cross-conjugation with the pyrrole’s lone pair electrons, delocalizing electron density across the entire framework. This conjugation lowers the overall energy by ~25 kcal/mol compared to non-conjugated analogs, as calculated via density functional theory (DFT).

Comparative Structural Analysis with Related Xanthine Derivatives

Xanthine derivatives, such as theophylline and caffeine , share a purine core but differ critically from the pyrrolo[2,3-d]pyrimidine system. Key structural distinctions include:

Table 2: Structural comparison with xanthine derivatives

Feature Pyrrolo[2,3-d]pyrimidine Xanthine
Ring System Bicyclic (5+6 membered) Bicyclic (6+5 membered)
Oxo Groups 3 (positions 2,4,6) 2 (positions 2,6)
Substituents 1,3-Dimethyl; 5-acetic acid 1,3-Dimethyl (theophylline)
Aromaticity Partial (non-benzenoid) Full (purine)

The 5-acetic acid moiety introduces a polar, ionizable group absent in xanthines, enhancing water solubility (logP = -0.7 vs. 0.1 for theophylline). Additionally, the fused pyrrole ring imposes non-planar distortion , reducing stacking interactions with biological targets compared to planar purines.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-12-7-6(9(17)13(2)10(12)18)4(3-5(14)15)8(16)11-7/h4H,3H2,1-2H3,(H,11,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPXXGSWRBNVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C(=O)N2)CC(=O)O)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation with Bromoacetic Acid

Reaction of the sodium salt of the pyrrolo[2,3-d]pyrimidine core with bromoacetic acid in anhydrous acetonitrile at 60°C facilitates nucleophilic substitution. Potassium carbonate acts as a base, achieving yields of 68–72% after 12 hours. Competing reactions at N7 are mitigated by steric hindrance from the 1,3-dimethyl groups.

Ester Hydrolysis Pathway

Alternative routes employ ethyl bromoacetate for initial alkylation, followed by saponification. For example:

  • Esterification : Reacting the core with ethyl bromoacetate in refluxing toluene (8 hours, 80°C) yields the ethyl ester derivative.
  • Hydrolysis : Treating the ester with 2M aqueous lithium hydroxide in tetrahydrofuran (THF) at room temperature for 4 hours produces the carboxylic acid. This method offers superior purity (>95% by HPLC) but requires additional steps.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Cyclization step : Glacial acetic acid outperforms ethanol or DMF due to its dual role as solvent and proton donor, enhancing cyclization kinetics.
  • Alkylation step : Anhydrous acetonitrile minimizes hydrolysis of bromoacetic acid, while potassium carbonate maintains a pH conducive to nucleophilic attack.

Temperature and Time Parameters

  • Cyclocondensation proceeds optimally at 110°C for 8 hours, as lower temperatures (<90°C) result in incomplete ring closure.
  • Alkylation requires moderate heating (60°C) to balance reaction rate and byproduct formation.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles with a melting point of 218–220°C. Alternative solvent systems (e.g., ethyl acetate/petroleum ether) reduce polar impurities but lower recovery.

Spectroscopic Analysis

  • IR spectroscopy : Strong absorptions at 1720 cm$$ ^{-1} $$ (C=O stretch), 1685 cm$$ ^{-1} $$ (pyrimidine ring), and 2500–3300 cm$$ ^{-1} $$ (carboxylic acid O–H) confirm functionality.
  • $$ ^1H $$-NMR (DMSO-d$$ _6 $$) : Key signals include δ 3.28 (s, 6H, N–CH$$ _3 $$), δ 4.12 (s, 2H, CH$$ _2 $$-COOH), and δ 10.21 (broad, 1H, COOH).
  • MS (ESI+) : Molecular ion peak at m/z 254.1 [M+H]$$ ^+ $$.

Comparative Analysis of Synthetic Routes

Parameter Direct Alkylation Ester Hydrolysis
Yield 68–72% 60–65%
Purity (HPLC) 92–94% 95–97%
Reaction Steps 1 2
Byproduct Formation Moderate Low

The direct alkylation route is preferred for its simplicity, while the ester hydrolysis pathway offers higher purity for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N7 is minimized by steric blocking from 1,3-dimethyl groups.
  • Acid Sensitivity : The trioxo core is prone to decomposition under strong acidic conditions. Neutral pH during workup preserves integrity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes. Its structural similarity to known pharmacophores suggests it could serve as a lead compound for drug development.

Case Study:
A study explored the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound demonstrated significant inhibitory activity in vitro, suggesting its potential as an antitumor agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against resistant strains of bacteria makes it a candidate for further development in antibiotic therapies.

Case Study:
In a recent study, (1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor in various biochemical pathways. It has shown promise in modulating metabolic pathways that are dysregulated in diseases such as diabetes and cancer.

Case Study:
Research highlighted its effect on α-glucosidase inhibition, which is crucial for glucose metabolism. This property could be beneficial in managing blood sugar levels in diabetic patients .

Data Tables

Application AreaFindingsReferences
Medicinal ChemistryInhibits DHFR; potential antitumor agent
Antimicrobial ActivityEffective against resistant bacterial strains
Enzyme InhibitionInhibits α-glucosidase

Mechanism of Action

(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid is unique due to its specific structural features and biological activities. Similar compounds include other pyrrolopyrimidines and related heterocyclic compounds. These compounds share common structural elements but may differ in their substituents and functional groups, leading to variations in their properties and applications.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s analogs differ in substituents, ring systems, and functional groups, leading to distinct physicochemical and pharmacological profiles. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound (CAS 208465-97-8) Pyrrolo[2,3-d]pyrimidine Acetic acid at C5, trioxo groups 281.22 High polarity due to acetic acid; electron-deficient core
2-(1,3-Dimethyl-2,4,6-trioxo-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide Pyrrolo[2,3-d]pyrimidine Methoxyphenylacetamide at C5 358.35 Increased lipophilicity; potential for enhanced membrane permeability
1,3-Dimethyl-5-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Pyrrolo[2,3-d]pyrimidine 2-Methylbenzyl at C5, carboxylic acid 325.34 Bulky substituent reduces solubility; thermal stability studied
Thieno[2,3-d]pyrimidin-5-yl-acetic Acid (CAS 1246761-51-2) Thieno[2,3-d]pyrimidine Acetic acid, sulfur in place of oxygen 284.29 (estimated) Sulfur enhances π-acidity; potential for altered enzyme binding
Pyrido[2,3-d]pyrimidine-5-carbohydrazide (5a-l) Pyrido[2,3-d]pyrimidine Carbohydrazide at C5 ~320–380 Hydrazide group enables hydrogen bonding; synthesized via Schiff base
(5,6-Dihydroxy-5-methyl-2,4-dioxo-tetrahydropyrimidin-1-yl)acetic Acid (CAS 419565-13-2) Pyrimidine Dihydroxy, methyl, acetic acid 218.17 High polarity; hydroxyl groups increase metabolic stability
Key Observations:
  • Substituent Effects : The acetic acid group in the target compound improves aqueous solubility compared to lipophilic analogs like the methoxyphenylacetamide derivative . Conversely, bulky groups (e.g., 2-methylbenzyl in ) reduce solubility but may enhance target binding through hydrophobic interactions.
  • Ring System Modifications: Replacing the pyrrolo ring with pyrido or thieno systems alters electronic properties.
  • Functional Groups : The trioxo groups in the target compound create an electron-deficient core, favoring interactions with electron-rich biological targets. In contrast, carbohydrazide derivatives leverage hydrazide groups for hydrogen bonding, useful in kinase inhibition.

Biological Activity

(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid is a complex organic compound with significant potential in pharmacological applications. This article examines its biological activity based on diverse research findings.

  • Molecular Formula : C10H11N3O5
  • Molecular Weight : 253.21 g/mol
  • InChIKey : COPXXGSWRBNVHM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and cytotoxic effects.

Antibacterial Activity

Research indicates that the compound exhibits modest antibacterial properties . In a study assessing its effectiveness against Gram-positive and Gram-negative bacteria, it showed some activity against Bacillus subtilis and Escherichia coli, although the results were not robust enough to classify it as a strong antibacterial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that the compound has varying degrees of cytotoxic effects on different cell lines:

  • Human Promyelocytic Leukemia (HL-60) : The compound exhibited moderate activity with IC50 values ranging from 9.7 to 27.5 µM.
  • Mouse Fibroblast (NIH/3T3) : Similar IC50 values were noted, indicating that while the compound can affect cancerous cells, it also impacts healthy cells to some extent .

Research Findings and Case Studies

StudyFocusFindings
Antibacterial ActivityModest activity against Bacillus subtilis; weak against E. coli.
CytotoxicityIC50 values between 9.7 and 27.5 µM on HL-60 cells; similar effects on NIH/3T3 cells.

Detailed Case Study

In a comprehensive study evaluating the biological properties of various derivatives of this compound, researchers utilized a fluorometric method to assess antibacterial efficacy. They measured the GFP fluorescence signal from bacterial cultures treated with the compound. A decrease in fluorescence indicated bactericidal activity. The results confirmed that while some derivatives showed promise, the original compound's antibacterial efficacy was limited .

Spectral Analysis

Spectral data from sources such as SpectraBase provide insights into the structural characteristics of the compound which may correlate with its biological activities. The spectral information includes NMR and mass spectrometry data that can assist in further understanding its interactions at a molecular level .

Q & A

Q. How can modifications to the heterocyclic core improve selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the trioxo group with thioxo or selenoxo moieties.
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., -F, -CN) at position 3 to modulate electronic effects.
  • Molecular Dynamics (MD) : Simulate conformational changes in target binding pockets to guide synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.